4-Amino-1-((2R,4R,5S)-4,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BEA-005, also known as 2’,3’-dideoxy-3’-hydroxymethylcytidine, is a small molecule drug initially developed by Medivir AB. It functions as a DNA polymerase inhibitor and a reverse transcriptase inhibitor. This compound has been explored for its potential therapeutic applications in treating immune system diseases, infectious diseases, and urogenital diseases, particularly cytomegalovirus infections and HIV infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BEA-005 involves the modification of cytidine, a nucleoside moleculeThe reaction conditions typically involve the use of protecting groups to selectively modify the desired positions on the cytidine molecule .
Industrial Production Methods
Industrial production of BEA-005 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
BEA-005 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: The nucleoside base can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving BEA-005 include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the nucleoside base .
Scientific Research Applications
Chemistry: BEA-005 serves as a model compound for studying nucleoside analogs and their chemical properties.
Biology: The compound is used to investigate the mechanisms of DNA polymerase and reverse transcriptase inhibition.
Medicine: BEA-005 has been explored as a potential therapeutic agent for treating cytomegalovirus infections and HIV infections.
Mechanism of Action
BEA-005 exerts its effects by inhibiting DNA polymerase and reverse transcriptase enzymes. These enzymes are crucial for the replication of viral DNA and RNA. By binding to the active site of these enzymes, BEA-005 prevents the incorporation of nucleotides into the growing DNA or RNA chain, thereby halting viral replication. This mechanism makes BEA-005 a potent antiviral agent .
Comparison with Similar Compounds
Similar Compounds
Zalcitabine (2’,3’-dideoxycytidine): Another nucleoside analog with similar antiviral properties.
Lamivudine (3TC): A nucleoside analog used to treat HIV and hepatitis B infections.
Emtricitabine (FTC): A nucleoside analog with a similar mechanism of action.
Uniqueness of BEA-005
BEA-005 is unique due to its specific structural modifications, which enhance its ability to inhibit DNA polymerase and reverse transcriptase. Its hydroxymethyl group at the 3’ position provides distinct chemical properties that differentiate it from other nucleoside analogs. Additionally, BEA-005 has shown promising results in preclinical studies, highlighting its potential as a therapeutic agent .
Properties
CAS No. |
132235-73-5 |
---|---|
Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-amino-1-[(2R,4R,5S)-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c11-8-1-2-13(10(16)12-8)9-3-6(4-14)7(5-15)17-9/h1-2,6-7,9,14-15H,3-5H2,(H2,11,12,16)/t6-,7-,9-/m1/s1 |
InChI Key |
WZGBNAXNHRMYLG-ZXFLCMHBSA-N |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)CO |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)CO |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)CO |
Key on ui other cas no. |
132235-73-5 |
Synonyms |
2',3'-dideoxy-3'-hydroxymethyl cytidine BEA 005 BEA-005 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.